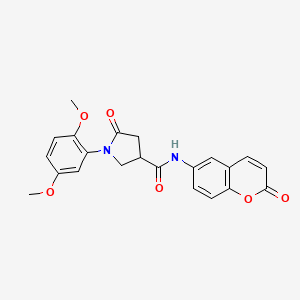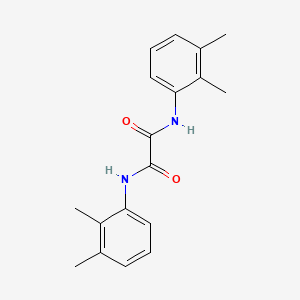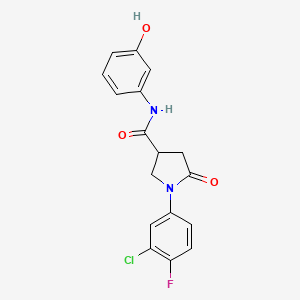![molecular formula C18H29N5O4 B11022693 N,N'-bis[3-(dimethylamino)propyl]-5-nitrobenzene-1,3-dicarboxamide](/img/structure/B11022693.png)
N,N'-bis[3-(dimethylamino)propyl]-5-nitrobenzene-1,3-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-bis[3-(dimethylamino)propyl]-5-nitrobenzene-1,3-dicarboxamide is an organic compound known for its unique chemical structure and properties. This compound features a benzene ring substituted with nitro and carboxamide groups, along with dimethylamino propyl chains. Its distinct structure makes it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis[3-(dimethylamino)propyl]-5-nitrobenzene-1,3-dicarboxamide typically involves a multi-step process:
Nitration of Benzene: The initial step involves the nitration of benzene to introduce the nitro group. This is usually achieved by reacting benzene with a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Formation of Carboxamide Groups: The nitrobenzene is then subjected to a reaction with phosgene or a similar reagent to introduce carboxamide groups at the desired positions on the benzene ring.
Attachment of Dimethylamino Propyl Chains: The final step involves the reaction of the intermediate compound with 3-(dimethylamino)propylamine under basic conditions to attach the dimethylamino propyl chains to the carboxamide groups.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity. Safety measures are crucial due to the use of hazardous chemicals like phosgene.
Chemical Reactions Analysis
Types of Reactions
N,N’-bis[3-(dimethylamino)propyl]-5-nitrobenzene-1,3-dicarboxamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The dimethylamino groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The carboxamide groups can undergo hydrolysis in the presence of strong acids or bases, leading to the formation of carboxylic acids and amines.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Alkyl halides, acyl chlorides, or other electrophiles in the presence of a base.
Hydrolysis: Concentrated hydrochloric acid or sodium hydroxide solution.
Major Products
Reduction: Formation of N,N’-bis[3-(dimethylamino)propyl]-5-aminobenzene-1,3-dicarboxamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: Formation of 5-nitrobenzene-1,3-dicarboxylic acid and 3-(dimethylamino)propylamine.
Scientific Research Applications
N,N’-bis[3-(dimethylamino)propyl]-5-nitrobenzene-1,3-dicarboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of N,N’-bis[3-(dimethylamino)propyl]-5-nitrobenzene-1,3-dicarboxamide depends on its specific application. In biological systems, it may interact with proteins, enzymes, or nucleic acids, altering their function or activity. The nitro group can undergo reduction to form reactive intermediates that can further interact with cellular components. The dimethylamino groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N,N’-bis[3-(dimethylamino)propyl]-benzene-1,3-dicarboxamide: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
N,N’-bis[3-(dimethylamino)propyl]-5-chlorobenzene-1,3-dicarboxamide: Contains a chloro group instead of a nitro group, leading to variations in its chemical and physical properties.
N,N’-bis[3-(dimethylamino)propyl]-5-methylbenzene-1,3-dicarboxamide: Features a methyl group, which affects its steric and electronic properties.
Uniqueness
N,N’-bis[3-(dimethylamino)propyl]-5-nitrobenzene-1,3-dicarboxamide is unique due to the presence of both nitro and dimethylamino groups, which impart distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C18H29N5O4 |
|---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
1-N,3-N-bis[3-(dimethylamino)propyl]-5-nitrobenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C18H29N5O4/c1-21(2)9-5-7-19-17(24)14-11-15(13-16(12-14)23(26)27)18(25)20-8-6-10-22(3)4/h11-13H,5-10H2,1-4H3,(H,19,24)(H,20,25) |
InChI Key |
PCGOBXUHCHGPED-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCNC(=O)C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NCCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-phenyl-2-(phenylsulfanyl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11022630.png)
![[4-(3-Chlorophenyl)piperazin-1-yl][4-(4-methoxyphenyl)-1,2,3-thiadiazol-5-yl]methanone](/img/structure/B11022636.png)
![3-chloro-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]benzamide](/img/structure/B11022641.png)
![6-chloro-7-[(3-methoxybenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B11022642.png)
![N-[4-(acetylsulfamoyl)phenyl]-2-ethylhexanamide](/img/structure/B11022643.png)
![1-{[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}-N-[(2E)-4-methyl-1,3-thiazol-2(3H)-ylidene]piperidine-4-carboxamide](/img/structure/B11022645.png)
![4'-Methoxy[1,1'-biphenyl]-4-yl [4-(pentafluorophenoxy)phenyl]carbamate](/img/structure/B11022647.png)
![4-[(4-oxoquinazolin-3(4H)-yl)methyl]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B11022658.png)
![1-(4-acetylpiperazin-1-yl)-3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propan-1-one](/img/structure/B11022661.png)


![2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-[2-(furan-2-yl)ethyl]acetamide](/img/structure/B11022674.png)

